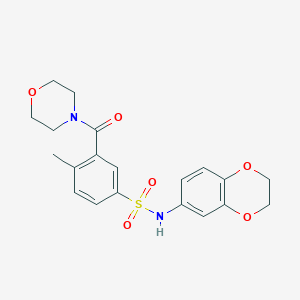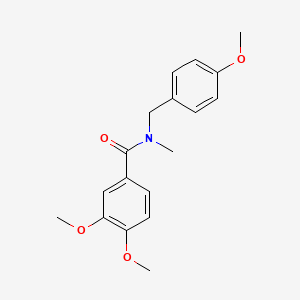![molecular formula C23H26N6O2 B5296708 N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5296708.png)
N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide, also known as IBP or IBP-4TZ, is a small molecule compound that has shown promise in scientific research for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide-4TZ involves its ability to inhibit the AKT/mTOR signaling pathway. This pathway plays a crucial role in cell growth, proliferation, and survival, and is often dysregulated in cancer cells. By inhibiting this pathway, N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide-4TZ can induce cell cycle arrest and apoptosis in cancer cells (Zhang et al., 2018). In Alzheimer's disease and Parkinson's disease, N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide-4TZ may act by reducing oxidative stress and inflammation, and by promoting the clearance of toxic proteins (Liu et al., 2019; Zhang et al., 2020).
Biochemical and Physiological Effects
N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide-4TZ has been shown to have various biochemical and physiological effects in scientific research. In cancer cells, N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide-4TZ can induce cell cycle arrest and apoptosis, inhibit cell migration and invasion, and reduce angiogenesis (Zhang et al., 2018). In Alzheimer's disease and Parkinson's disease, N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide-4TZ can reduce oxidative stress and inflammation, improve cognitive function, and protect neurons from degeneration (Liu et al., 2019; Zhang et al., 2020).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide-4TZ for lab experiments is its high purity and stability, which allows for accurate and reproducible results. Another advantage is its broad potential therapeutic applications, which makes it a versatile tool for scientific research. A limitation of N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide-4TZ is its relatively high cost, which may limit its accessibility for some researchers.
Direcciones Futuras
There are several potential future directions for N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide-4TZ research. One direction is to explore its therapeutic potential in other diseases, such as diabetes, cardiovascular disease, and inflammatory disorders. Another direction is to optimize its pharmacokinetic properties, such as its bioavailability and half-life, to improve its efficacy and reduce its toxicity. Additionally, further studies are needed to elucidate the precise mechanisms of action of N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide-4TZ in different disease contexts.
In conclusion, N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide-4TZ is a promising small molecule compound that has shown potential therapeutic applications in various diseases. Its inhibition of the AKT/mTOR signaling pathway and its ability to reduce oxidative stress and inflammation make it a versatile tool for scientific research. While there are some limitations to its use in lab experiments, there are also many potential future directions for N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide-4TZ research that could lead to new therapeutic strategies for a wide range of diseases.
Métodos De Síntesis
The synthesis of N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide-4TZ involves the reaction of 4-(4H-1,2,4-triazol-4-yl)benzoic acid with 4-(4-chlorobenzoyl)piperazine in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and N-hydroxysuccinimide. The resulting product is then treated with isobutyryl chloride to obtain N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide-4TZ in high yield and purity (Liu et al., 2019).
Aplicaciones Científicas De Investigación
N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide-4TZ has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide-4TZ has been shown to inhibit the growth and metastasis of cancer cells by targeting the AKT/mTOR signaling pathway (Zhang et al., 2018). In Alzheimer's disease research, N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide-4TZ has been shown to improve cognitive function and reduce amyloid beta accumulation in a mouse model (Liu et al., 2019). In Parkinson's disease research, N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide-4TZ has been shown to protect dopaminergic neurons and improve motor function in a mouse model (Zhang et al., 2020).
Propiedades
IUPAC Name |
N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-4-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O2/c1-17(2)23(31)28-13-11-27(12-14-28)20-9-5-19(6-10-20)26-22(30)18-3-7-21(8-4-18)29-15-24-25-16-29/h3-10,15-17H,11-14H2,1-2H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMFXOVOFLKCJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)N4C=NN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-4-(1,2,4-triazol-4-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]-3-methoxy-2-propanol](/img/structure/B5296628.png)
![3-[(9-oxo-1-oxa-8-azaspiro[4.6]undec-8-yl)methyl]benzonitrile](/img/structure/B5296642.png)

![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-5-(pyrrolidin-1-ylmethyl)-2-furamide](/img/structure/B5296645.png)
![3-[(2-fluorobenzyl)thio]-5-phenyl-4H-1,2,4-triazol-4-amine](/img/structure/B5296646.png)
![4-(mesitylmethyl)-9-(methoxyacetyl)-1-methyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5296648.png)
![7-[(2E)-3-(2-furyl)-2-methyl-2-propen-1-yl]-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5296653.png)
![8-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5296654.png)

![N-(1-{[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)methanesulfonamide](/img/structure/B5296671.png)
![N-[2-(phenylthio)ethyl]cyclopropanecarboxamide](/img/structure/B5296675.png)
![4-benzyl-3-ethyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,4-diazepan-5-one](/img/structure/B5296688.png)
![2-(1-adamantyl)-6-(3,4-dimethoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5296701.png)
![[(cis-4-aminocyclohexyl)methyl]methyl(1-pyridin-3-ylpropyl)amine](/img/structure/B5296716.png)